Trietazine is a specialized s-triazine compound characterized by a 2-chloro-4-diethylamino-6-ethylamino substitution pattern. As a member of the chlorotriazine class, it serves as a critical reference standard in environmental analytics and a selective active ingredient in specific agrochemical formulations. Its physical profile is defined by a relatively low melting point of 100-101 °C, a water solubility of 20 mg/L at 20 °C, and a distinct lipophilicity (LogP 3.34)[1]. For procurement professionals and formulation chemists, Trietazine offers a unique balance of intermediate soil mobility, accelerated hydrolysis kinetics, and enhanced organic processability compared to more ubiquitous analogs like atrazine or simazine, making it highly relevant for targeted applications requiring specific degradation profiles or precise chromatographic separation [2].
Substituting Trietazine with standard commodity triazines such as atrazine or simazine fundamentally alters the thermal, environmental, and analytical behavior of the system. Trietazine's asymmetric diethylamino/ethylamino configuration significantly lowers its melting point (~100 °C) compared to atrazine (~174 °C), changing its processability in melt-blending or thermal extrusion [1]. Furthermore, its higher susceptibility to hydrolysis means that a system calibrated for the environmental persistence of atrazine will fail if trietazine is substituted, as it breaks down much faster in aqueous environments [2]. In analytical contexts, generic substitution is impossible because trietazine's specific LogP dictates a distinct retention time required for calibrating multi-residue LC/MS matrices, where it must be clearly resolved from other s-triazines.
Trietazine exhibits a significantly lower melting point (100-101 °C) compared to its structural analog atrazine (173-175 °C) and simazine (>220 °C) [1]. This ~70 °C reduction in melting temperature is driven by the steric bulk and asymmetry of the diethylamino group, which disrupts crystal lattice packing[2]. In procurement for solid-dispersion formulations or melt-extruded agricultural matrices, this allows for lower-temperature processing, reducing the thermal degradation of co-formulants.
| Evidence Dimension | Melting Point |
| Target Compound Data | 100-101 °C |
| Comparator Or Baseline | Atrazine (173-175 °C) |
| Quantified Difference | ~70 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Enables lower-temperature melt processing and blending, reducing energy costs and protecting heat-sensitive co-formulants during manufacturing.
The rate of hydrolysis for chloro-s-triazines is heavily dependent on their amine substituents. Comparative studies establish the hydrolysis rate order as trietazine > chlorazine > propazine > simazine = atrazine [1]. Trietazine's specific substitution pattern renders the chlorine atom more susceptible to nucleophilic attack by water. Consequently, trietazine exhibits a significantly faster degradation profile in aqueous environments compared to the highly persistent atrazine [1].
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | Highest hydrolysis rate in the chloro-s-triazine series |
| Comparator Or Baseline | Atrazine and Simazine (lowest hydrolysis rates) |
| Quantified Difference | Trietazine > Propazine > Atrazine |
| Conditions | Aqueous environmental conditions |
Critical for developing formulations that require reduced environmental persistence and faster breakdown to avoid long-term soil or groundwater contamination.
Trietazine provides an intermediate solubility and adsorption profile that bridges the gap between highly mobile and highly immobile triazines. With a water solubility of 20 mg/L, trietazine adsorbs to Na-montmorillonite clays less strongly than atrazine (33 mg/L) but more strongly than propazine (8.6 mg/L) and simazine (5 mg/L) [1]. This intermediate adsorption capability directly dictates its leachability and lateral movement in soil matrices [1].
| Evidence Dimension | Water Solubility and Adsorption Capability |
| Target Compound Data | 20 mg/L solubility; intermediate adsorption |
| Comparator Or Baseline | Atrazine (33 mg/L, higher adsorption) and Simazine (5 mg/L, lower adsorption) |
| Quantified Difference | 39% lower solubility than atrazine; 4x higher than simazine |
| Conditions | Standard aqueous solubility at 20 °C and Na-montmorillonite clay adsorption |
Allows formulators to precisely calibrate the mobility and leaching depth of the active ingredient in soil, optimizing root-zone targeting.
In liquid chromatography-mass spectrometry (LC/MS) screening of base-neutral pesticides, trietazine's higher lipophilicity (LogP 3.34) compared to atrazine (LogP ~2.6) results in a distinct, later elution profile. On a C18 reverse-phase column using a methanol/aqueous gradient, trietazine consistently elutes after simazine, atrazine, and propazine [1]. This baseline resolution is essential for preventing isobaric or matrix interference during trace-level environmental monitoring [1].
| Evidence Dimension | Chromatographic Elution Order / Lipophilicity |
| Target Compound Data | LogP 3.34; late elution (Peak 19) |
| Comparator Or Baseline | Atrazine (LogP ~2.6; Peak 12) |
| Quantified Difference | Higher LogP driving distinct baseline separation from earlier-eluting triazines |
| Conditions | LC/MS on C18 Hypersil BDS column with methanol/ammonium acetate gradient |
Procuring high-purity trietazine is mandatory for analytical laboratories requiring exact retention time calibration in multi-pesticide regulatory screening panels.
Driven by its specific LogP and distinct LC/MS retention time (eluting after atrazine and propazine), high-purity trietazine is indispensable as a reference standard [1]. Analytical laboratories procure it to calibrate multi-residue pesticide panels for drinking water and soil compliance testing, ensuring accurate quantification without co-elution interference.
Because trietazine hydrolyzes significantly faster than atrazine or simazine[2], it is the preferred candidate for specialized herbicidal formulations where long-term environmental persistence is a liability. It is selected when crop rotation schedules or groundwater vulnerability demand an active ingredient that degrades rapidly after the initial application window.
Trietazine's low melting point (100-101 °C) makes it highly suitable for incorporation into solid dispersions, granules, or controlled-release polymer matrices via melt extrusion[3]. It can be processed at temperatures ~70 °C lower than atrazine, preventing the thermal degradation of sensitive co-formulants or biopesticides included in the same blend.
Utilizing its intermediate water solubility (20 mg/L) and specific clay adsorption profile[4], trietazine is applied in soil environments where atrazine leaches too deeply and simazine remains too localized at the surface. This allows for precise depth-targeting in the weed root zone, optimizing efficacy while minimizing groundwater runoff.
Irritant;Environmental Hazard